![molecular formula C7H7N3 B1298853 1H-pyrrolo[2,3-b]pyridin-4-amine CAS No. 74420-00-1](/img/structure/B1298853.png)
1H-pyrrolo[2,3-b]pyridin-4-amine
Übersicht
Beschreibung
1H-Pyrrolo[2,3-b]pyridin-4-amine is a heterocyclic compound with the molecular formula C7H7N3This compound features a fused pyrrole and pyridine ring system, which contributes to its unique chemical properties and reactivity .
Vorbereitungsmethoden
The synthesis of 1H-pyrrolo[2,3-b]pyridin-4-amine typically involves cyclization reactions starting from appropriately substituted pyridine or pyrrole derivatives. One common method includes the reaction of aminopyrazole derivatives with 1,3-dicarbonyl compounds or α,β-unsaturated carbonyl compounds . Industrial production methods may involve multi-step synthesis processes, including cyclization, ring annulation, and direct C-H arylation .
Analyse Chemischer Reaktionen
1H-Pyrrolo[2,3-b]pyridin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It undergoes electrophilic substitution reactions, such as nitration, bromination, and iodination, predominantly at the 3-position.
Common Reagents and Conditions: Reagents like nitric acid for nitration, bromine for bromination, and iodine for iodination are commonly used.
Wissenschaftliche Forschungsanwendungen
Cancer Therapy
1H-pyrrolo[2,3-b]pyridin-4-amine derivatives have been extensively studied for their inhibitory effects on fibroblast growth factor receptors (FGFRs), which are implicated in several malignancies.
- FGFR Inhibition : A series of derivatives have shown potent activity against FGFR1, FGFR2, and FGFR3. Notably, compound 4h exhibited IC50 values of 7 nM for FGFR1, 9 nM for FGFR2, and 25 nM for FGFR3. This compound was found to inhibit the proliferation of breast cancer cells (4T1) and induce apoptosis through mechanisms involving the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors .
- Cell Migration and Invasion : Furthermore, compound 4h significantly inhibited the migration and invasion of cancer cells, suggesting its potential as a lead compound in cancer treatment strategies targeting FGFR pathways .
Kinase Inhibition
The compound has also been identified as a potent inhibitor of various kinases:
- SGK-1 Kinase : Research indicates that this compound derivatives can inhibit serum/glucocorticoid-regulated kinase 1 (SGK-1), which plays a role in renal and cardiovascular diseases. Inhibition of SGK-1 may provide therapeutic strategies for conditions associated with electrolyte imbalance and cell proliferation in renal disease .
- TNIK Inhibition : Another application involves the inhibition of TNIK (TRAF2 and NCK interacting kinase), where certain derivatives demonstrated IC50 values lower than 1 nM. This suggests potential uses in modulating immune responses by inhibiting IL-2 secretion .
Synthetic Routes and Development
The synthesis of 1H-pyrrolo[2,3-b]pyridin-4-amines has been optimized through various chemical strategies:
- Synthetic Strategies : Notable methods include the chemoselective Suzuki–Miyaura cross-coupling reaction followed by Buchwald–Hartwig amination. These synthetic routes have been crucial for developing derivatives with enhanced potency against specific targets .
Other Biological Applications
Beyond cancer therapy and kinase inhibition, 1H-pyrrolo[2,3-b]pyridin-4-amines are being explored for additional therapeutic applications:
Wirkmechanismus
The mechanism of action of 1H-pyrrolo[2,3-b]pyridin-4-amine involves its interaction with specific molecular targets. For instance, its derivatives targeting FGFRs inhibit the abnormal activation of FGFR signaling pathways, which play a crucial role in various types of tumors . This inhibition leads to the suppression of cancer cell proliferation and induction of apoptosis.
Vergleich Mit ähnlichen Verbindungen
1H-Pyrrolo[2,3-b]pyridin-4-amine can be compared with other similar heterocyclic compounds, such as:
1H-Pyrazolo[3,4-b]pyridines: These compounds also feature a fused ring system and exhibit diverse biological activities.
1H-Pyrrolo[3,2-b]pyridine: This compound shares a similar structure but differs in the position of the nitrogen atoms within the ring system.
1H-Pyrrolo[2,3-b]pyridin-4-ol: This derivative has an additional hydroxyl group, which alters its chemical properties and reactivity.
Biologische Aktivität
1H-pyrrolo[2,3-b]pyridin-4-amine is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). This article explores the compound's biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.
Overview of Biological Activity
This compound and its derivatives have shown promising results in various biological assays, primarily targeting cancer treatment through FGFR inhibition. The abnormal activation of FGFR signaling pathways is implicated in numerous cancers, making these compounds valuable in oncology.
Key Findings
- FGFR Inhibition : A series of derivatives were synthesized and evaluated for their inhibitory activity against FGFR1, FGFR2, and FGFR3. Notably, compound 4h exhibited IC50 values of 7 nM for FGFR1, 9 nM for FGFR2, and 25 nM for FGFR3, indicating potent inhibitory effects .
- Antiproliferative Activity : Compound 4h demonstrated significant antiproliferative effects on breast cancer cell lines (4T1), inhibiting cell proliferation and inducing apoptosis. Additionally, it reduced migration and invasion capabilities of these cells .
Structure-Activity Relationship (SAR)
The structure of this compound is critical to its biological activity. Modifications to the core structure have been explored to enhance potency and selectivity:
Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | Notes |
---|---|---|---|---|
1 | 1900 | - | - | Initial compound with low potency |
4a | 100 | - | - | Enhanced potency with trifluoromethyl group |
4h | 7 | 9 | 25 | Pan-FGFR inhibitor with significant activity |
The introduction of specific substituents at various positions on the pyrrolo ring has been shown to dramatically affect the binding affinity and selectivity towards FGFRs. For example, the addition of a trifluoromethyl group at the 5-position resulted in a nearly 20-fold increase in FGFR1 activity compared to the original compound .
The mechanism by which this compound exerts its effects primarily involves the inhibition of tyrosine kinase activity associated with FGFRs. By blocking these receptors, the compound disrupts downstream signaling pathways that promote tumor growth and metastasis .
Case Studies
Several studies have documented the efficacy of this compound derivatives in preclinical models:
- Breast Cancer Model : In vitro studies using mouse breast cancer cell line 4T1 demonstrated that treatment with compound 4h led to a decrease in cell viability and induced apoptosis through caspase activation .
- Invasion Assays : Further experiments indicated that compound 4h inhibited the expression of matrix metalloproteinase 9 (MMP9), a key enzyme involved in tumor invasion and metastasis. This was correlated with an increase in tissue inhibitor of metalloproteinases (TIMP2) expression .
Eigenschaften
IUPAC Name |
1H-pyrrolo[2,3-b]pyridin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c8-6-2-4-10-7-5(6)1-3-9-7/h1-4H,(H3,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCWISWVYKNLXHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=CC(=C21)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60348637 | |
Record name | 1H-pyrrolo[2,3-b]pyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60348637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74420-00-1 | |
Record name | 1H-pyrrolo[2,3-b]pyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60348637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of N-[(3RS,4SR)-1-Benzyl-4-methylpiperidin-3-yl]-1-(4-methylphenylsulfonyl)-5-nitro-1H-pyrrolo[2,3-b]pyridin-4-amine as revealed by the research?
A1: The research paper primarily focuses on elucidating the crystal structure of the compound N-[(3RS,4SR)-1-Benzyl-4-methylpiperidin-3-yl]-1-(4-methylphenylsulfonyl)-5-nitro-1H-pyrrolo[2,3-b]pyridin-4-amine []. Key structural features identified include:
- Spatial Arrangement: The pyrrolo[2,3-b]pyridine core, a central structural element, is significantly tilted with respect to both the benzyl residue (dihedral angle of 85.5° []) and the tosyl ring (dihedral angle of 89.4° []). This non-planar arrangement is crucial for understanding potential interactions with biological targets.
- Nitro Group Orientation: The nitro group deviates slightly from the plane of the pyrrolopyridine system []. This subtle twist can impact the compound's electronic properties and potential reactivity.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.